Technical Guide: Methyl 4-benzylbenzoate (CAS 23450-30-8)
Technical Guide: Methyl 4-benzylbenzoate (CAS 23450-30-8)
[1][2][3][4][5][6]
Executive Summary
Methyl 4-benzylbenzoate (CAS 23450-30-8) is an aromatic ester utilized primarily as an intermediate in organic synthesis and medicinal chemistry.[1][2][3][4][5] Characterized by a diphenylmethane core with a methyl ester functionality, it serves as a lipophilic building block for assembling complex scaffolds, including macrocyclic polyenes and pharmacological agents. This guide provides a definitive technical profile, synthesizing physicochemical data, validated synthesis protocols, and spectroscopic characterization standards.
Physicochemical Profile
Methyl 4-benzylbenzoate typically exists as a colorless to pale yellow oil at room temperature, distinguishing it from its solid acid precursor (4-benzylbenzoic acid).[2] Its lipophilicity (high LogP) makes it soluble in common organic solvents (CHCl₃, EtOAc, DCM) but insoluble in water.
Table 1: Core Technical Specifications
| Property | Value | Source/Note |
| CAS Number | 23450-30-8 | Registry |
| IUPAC Name | Methyl 4-(phenylmethyl)benzoate | Systematic |
| Molecular Formula | C₁₅H₁₄O₂ | |
| Molecular Weight | 226.27 g/mol | |
| Physical State | Colorless to Yellow Oil | RSC Supp.[1][2][3][4][6] Info [1] |
| Boiling Point | Predicted: ~350–360 °C | High MW ester |
| Solubility | Soluble: DCM, THF, EtOAc, TolueneInsoluble: Water | Lipophilic backbone |
| Refractive Index | n/a (Oil) | |
| Key Functional Groups | Methyl Ester, Diphenylmethane |
Spectroscopic Characterization
Accurate identification of Methyl 4-benzylbenzoate relies on distinct NMR signals: the methyl ester singlet (~3.9 ppm) and the benzylic methylene singlet (~4.0 ppm).
Nuclear Magnetic Resonance (NMR) Standards
** Solvent:** CDCl₃ (Deuterated Chloroform) ** Reference:** TMS (Tetramethylsilane) at 0.00 ppm
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¹H NMR (400 MHz):
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δ 7.99 (d, J = 8.3 Hz, 2H): Aromatic protons ortho to the ester group (deshielded).
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δ 7.25 (m, 7H): Overlapping aromatic protons of the benzyl ring and meta protons of the benzoate ring.
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δ 4.04 (s, 2H): Benzylic methylene bridge (Ph-CH₂ -Ph).[2]
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δ 3.91 (s, 3H): Methyl ester protons (-COOCH₃ ).
-
-
¹³C NMR (100 MHz):
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Carbonyl: δ 167.1 (C=O)
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Quaternary Carbons: δ 146.6, 140.2 (Bridgehead carbons), 128.1 (Ipso-ester)
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Aromatic CH: δ 129.9 (2C), 128.9 (4C), 128.6 (2C), 126.4[7]
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Aliphatic: δ 52.0 (OCH₃), 41.9 (CH₂ bridge)
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Mass Spectrometry (EI-MS)[2][8][10]
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Molecular Ion (M⁺): m/z 226
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Base Peak: m/z 167 (Loss of -COOCH₃, formation of stable diphenylmethane cation)
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Fragments: m/z 195 (M - OMe), m/z 165 (Fluorenyl cation derivative)
Synthesis & Production Methodologies
Two primary routes are employed for the synthesis of Methyl 4-benzylbenzoate: Classic Esterification (for scale-up) and Transition-Metal Catalyzed Coupling (for library synthesis).[2]
Method A: Acid-Catalyzed Esterification (Scale-Up Route)
This method converts commercially available 4-benzylbenzoic acid into the ester using methanol and a dehydrating agent or acid catalyst.[2]
Protocol:
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Charge: Suspend 4-benzylbenzoic acid (1.0 equiv) in anhydrous Methanol (10–20 volumes).
-
Activate: Cool to 0°C. Add Thionyl Chloride (SOCl₂, 1.5 equiv) dropwise to generate HCl in situ.
-
Reflux: Heat the mixture to reflux (65°C) for 4–7 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Workup: Concentrate in vacuo. Redissolve residue in Dichloromethane. Wash with sat. NaHCO₃ (to remove acid) and Brine.
-
Purification: Dry over MgSO₄, filter, and concentrate. Yields are typically >90%.[8]
Method B: Negishi Cross-Coupling (Catalytic Route)
Used when building the diphenylmethane core from halides, this method couples organozinc reagents with aryl halides.
Protocol:
-
Reagents: Methyl 4-bromobenzoate (Electrophile), Benzylzinc bromide (Nucleophile).
-
Catalyst: Pd(PPh₃)₄ or Pd-PEPPSI-IPr (1–5 mol%).[2]
-
Conditions: THF solvent, 60°C, Inert Atmosphere (Ar/N₂).
-
Mechanism: Oxidative addition of Pd to the aryl bromide, transmetallation with benzylzinc, and reductive elimination to form the C(sp²)–C(sp³) bond.
Figure 1: Dual synthetic pathways for Methyl 4-benzylbenzoate via Esterification (Top) and Negishi Coupling (Bottom).[2]
Applications in Research & Development
Medicinal Chemistry Scaffold
Methyl 4-benzylbenzoate serves as a lipophilic "anchor" in drug design.[2] The ester group is a "masked" carboxylic acid, often hydrolyzed in vivo to the active acid form (prodrug strategy) or reduced to the alcohol for further functionalization.
Mechanistic Probe in Catalysis
Due to its distinct benzylic and aryl halide moieties (in its precursors), this compound is frequently used as a model substrate to evaluate new catalytic systems, such as:
-
Photoredox/Ni Dual Catalysis: Testing C(sp³)–C(sp²) coupling efficiencies.
-
Flow Chemistry: Validating immobilized palladium catalysts (e.g., Pd-NHC complexes) in continuous flow reactors [2].
Intermediate for Macrocycles
It functions as a precursor in the total synthesis of complex natural products, such as Phacelocarpus 2-pyrone A , where the diphenylmethane skeleton provides structural rigidity [3].
Figure 2: Downstream utility and functionalization of Methyl 4-benzylbenzoate.[2]
Safety & Handling Protocols
Note: While a specific Safety Data Sheet (SDS) for CAS 23450-30-8 is rare in public databases, its safety profile is inferred from structural analogs (Methyl benzoate, Benzyl benzoate).
Hazard Identification (Predicted)
-
GHS Classification:
-
Skin Irritation: Category 2 (Causes skin irritation).
-
Eye Irritation: Category 2A (Causes serious eye irritation).
-
Aquatic Toxicity: Chronic Category 2 (Toxic to aquatic life with long-lasting effects).[2]
-
-
Signal Word: WARNING
Handling Guidelines
-
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Inhalation Risk: As an oil, vapor pressure is low, but aerosols can be irritating. Handle in a fume hood.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation of the benzylic position over long periods.
-
Spill Response: Absorb with inert material (sand/vermiculite) and dispose of as organic chemical waste.
References
-
Royal Society of Chemistry (RSC) . Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification. Supporting Information, Compound 3r.
-
Beilstein Journal of Organic Chemistry . Synergy between supported ionic liquid-like phases and immobilized palladium N-heterocyclic carbene–phosphine complexes. 2020.[2]
-
White Rose eTheses Online . Development of Cross-Coupling Routes to Macrocyclic Polyenes.
-
ChemSynthesis . Methyl 4-benzylbenzoate Properties and Synthesis References.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Methyl 4'-methylbiphenyl-2-carboxylate114772-34-8,Purity96%_Sunshine Chemlab, Inc. [molbase.com]
- 5. Methyl 4-benzylbenzoate | C15H14O2 | CID 597641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. rsc.org [rsc.org]
- 8. (2,2'-Bipyridine)nickel dichloride | 22775-90-2 | Benchchem [benchchem.com]
